E3 ligase Ligand-Linker Conjugates 16 is a synthetic compound that plays a crucial role in the field of targeted protein degradation, specifically within the framework of proteolysis-targeting chimeras (PROTACs). This compound is characterized by its incorporation of an E3 ligase ligand and a linker, which together facilitate the recruitment of target proteins for ubiquitination and subsequent degradation via the ubiquitin-proteasome system. The chemical identification of E3 ligase Ligand-Linker Conjugates 16 is defined by its CAS number 1799711-25-3, and its molecular formula is with a molecular weight of 516.42 g/mol .
E3 ligase Ligand-Linker Conjugates 16 is classified under the category of small molecule inhibitors utilized in drug discovery and development. It is particularly significant in the context of PROTAC technology, which aims to harness the cellular ubiquitin-proteasome system for therapeutic purposes. This compound is derived from established E3 ligase ligands, such as those based on Thalidomide, which has been modified to enhance its efficacy and specificity for targeted protein degradation .
The synthesis of E3 ligase Ligand-Linker Conjugates 16 typically involves several key steps:
E3 ligase Ligand-Linker Conjugates 16 features a complex molecular structure that includes:
The precise three-dimensional structure can be elucidated through techniques such as X-ray crystallography or computational modeling, providing insights into binding interactions at the molecular level .
The primary chemical reaction involving E3 ligase Ligand-Linker Conjugates 16 occurs during its interaction with target proteins in cellular environments:
This mechanism underscores the catalytic nature of PROTACs, where one molecule can induce multiple rounds of degradation by recycling after each cycle .
The mechanism of action for E3 ligase Ligand-Linker Conjugates 16 involves several critical steps:
This process allows for selective targeting of proteins that are otherwise difficult to modulate using traditional small molecule inhibitors .
E3 ligase Ligand-Linker Conjugates 16 exhibits several notable physical and chemical properties:
These properties are critical for understanding the behavior of this compound in biological systems, including solubility, stability, and permeability across cellular membranes .
E3 ligase Ligand-Linker Conjugates 16 finds applications primarily in drug discovery aimed at targeted protein degradation. Its use in PROTAC technology allows researchers to:
This compound exemplifies a significant advancement in medicinal chemistry, providing a powerful tool for therapeutic intervention in various diseases including cancer .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: